molecular formula C18H19N3O2S B6945414 N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide

N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide

Cat. No.: B6945414
M. Wt: 341.4 g/mol
InChI Key: PJJXDBRNMRYJAB-UHFFFAOYSA-N
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Description

N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a cyclobutyl group attached to the benzimidazole ring and a phenylmethanesulfonamide moiety

Properties

IUPAC Name

N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,12-13-5-2-1-3-6-13)21-15-9-10-16-17(11-15)20-18(19-16)14-7-4-8-14/h1-3,5-6,9-11,14,21H,4,7-8,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXDBRNMRYJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the cyclobutyl group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a nucleophilic substitution reaction.

    Attachment of the phenylmethanesulfonamide moiety: This step often involves the reaction of the benzimidazole derivative with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzimidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclobutyl-3H-benzimidazol-5-yl)-3-methyl-4-nitrobenzamide
  • N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1H-imidazole-5-sulfonamide
  • N-(2-Cyclobutyl-1H-benzimidazol-5-yl)alaninamide dihydrochloride

Uniqueness

N-(2-cyclobutyl-3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclobutyl group and phenylmethanesulfonamide moiety contribute to its stability and reactivity, making it a valuable compound for various research applications.

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